molecular formula C11H12ClNO3 B1445383 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride CAS No. 206353-28-8

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride

Cat. No. B1445383
M. Wt: 241.67 g/mol
InChI Key: AIPMGMUQQIIYRV-UHFFFAOYSA-N
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Description

“2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride” is a compound with the molecular formula C11H12ClNO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest for many researchers. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride” can be represented by the InChI code: 1S/C11H11NO3.ClH/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8;/h1-5,9H,6,12H2,(H,13,14);1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.67 g/mol . It is a powder at room temperature . The InChI key for the compound is AIPMGMUQQIIYRV-UHFFFAOYSA-N .

Scientific Research Applications

Antioxidant and Antibacterial Properties

  • Benzofuran derivatives have shown promising results in antioxidant and antibacterial activities. For instance, certain compounds exhibited good chelating ability with Fe+2 ions and good scavenging activity with DPPH free radicals. Additionally, some compounds displayed equipotent antibacterial activities against various bacterial strains compared to standard antibiotics like ampicillin (Shankerrao, Bodke, & Mety, 2013).

Coordination Chemistry and Synthesis

  • Benzofuran derivatives have been utilized in the synthesis of various compounds, including [1]benzofuro[3,2-c]pyridine. These compounds are notable for their high thermal stability and are used in the preparation of metal complexes, indicating their potential in coordination chemistry (Mojumdar, Šimon, & Krutošíková, 2009).

Fluorescence Applications

  • Benzofuran derivatives have been studied for their potential as fluorescent derivatizing agents, with applications in biological assays. These derivatives display strong fluorescence in various solvents, making them useful in fluorescence-based analytical methods (Frade, Barros, Moura, & Gonçalves, 2007).

Synthesis of Analgesic Compounds

  • Research has been conducted on the synthesis of 1-benzofuran derivatives with potential analgesic activity. These studies are significant for the development of new analgesic agents (Rádl, Hezký, Konvička, & Krejci, 2000).

Antimicrobial Activity

  • The synthesis of benzofuran derivatives and their evaluation for antimicrobial activities have been explored. Certain compounds showed moderate activity, indicating their potential use in antimicrobial therapies (Kumar & Karvekar, 2010).

Polymeric Applications

  • Benzofuran derivatives have been used in the functional modification of polymers like poly vinyl alcohol/acrylic acid hydrogels. These modifications enhance the thermal stability and antibacterial properties of the polymers, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H315, H319, and H335 .

Future Directions

Benzofuran derivatives, including “2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in drug development . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

2-amino-3-(1-benzofuran-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.ClH/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8;/h1-5,9H,6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPMGMUQQIIYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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